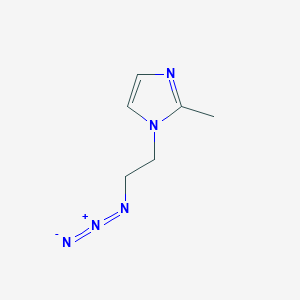

1-(2-Azidoethyl)-2-methylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N5 |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

1-(2-azidoethyl)-2-methylimidazole |

InChI |

InChI=1S/C6H9N5/c1-6-8-2-4-11(6)5-3-9-10-7/h2,4H,3,5H2,1H3 |

InChI Key |

PECXYRBEPGUJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2 Azidoethyl 2 Methylimidazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. 1-(2-Azidoethyl)-2-methylimidazole is an ideal substrate for this transformation, readily reacting with terminal alkynes to yield 1,4-disubstituted triazole products.

Mechanistic Considerations of Triazole Formation

The mechanism of the CuAAC reaction is a subject of ongoing research, but it is generally accepted to proceed through a stepwise pathway involving copper acetylide intermediates. The catalytic cycle is initiated by the formation of a copper(I) acetylide from a terminal alkyne. The azide (B81097), in this case, this compound, then coordinates to the copper center. This is followed by a cyclization step to form a six-membered copper-containing intermediate, which then rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The presence of the imidazole (B134444) moiety in this compound may influence the reaction kinetics by coordinating to the copper catalyst.

Regioselectivity and Scope of CuAAC with Azidoethyl Imidazole

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This is in contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The scope of the CuAAC reaction with respect to the alkyne partner is broad, encompassing a wide range of functional groups. This allows for the synthesis of a diverse array of triazole-containing molecules derived from this compound.

| Alkyne Substrate Type | Expected Product Structure | Notes |

| Phenylacetylene | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-1H-imidazole | Aromatic alkynes are excellent substrates. |

| Propargyl alcohol | 1-(2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-1H-imidazole | Alkynes with primary alcohols react well. |

| 1-Ethynylcyclohexene | 1-(2-(4-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-1H-imidazole | Alkenyl alkynes participate readily. |

| 3,3-Dimethyl-1-butyne | 1-(2-(4-(tert-Butyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-1H-imidazole | Sterically hindered alkynes are generally good substrates. |

Copper-Free Azide-Strained Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. nih.gov This reaction utilizes cyclooctynes, which possess significant ring strain that dramatically accelerates the rate of the 1,3-dipolar cycloaddition with azides, negating the need for a metal catalyst. nih.gov this compound is a suitable azide partner for SPAAC reactions, allowing for its conjugation to molecules functionalized with strained alkynes under physiological conditions. nih.govwustl.edu The reactivity of the cyclooctyne (B158145) can be tuned by modifying its structure, for instance, by introducing fluorine atoms or fusing aromatic rings to the cyclooctyne core. magtech.com.cn

Staudinger Ligation and Aza-Wittig Reactions with Azide Precursors

The azide group of this compound can be converted to an amine via the Staudinger reduction. organicchemistrytutor.comwikipedia.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organicchemistrytutor.comwikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding primary amine, 1-(2-aminoethyl)-2-methylimidazole, and the phosphine oxide byproduct. organicchemistrytutor.comwikipedia.org This transformation is exceptionally mild and tolerates a wide variety of functional groups that might be sensitive to other reduction methods. organicchemistrytutor.com

The iminophosphorane intermediate generated in the Staudinger reaction can be trapped by an electrophile in a process known as the Staudinger ligation. This reaction is a powerful tool for forming amide bonds under biocompatible conditions. Furthermore, the iminophosphorane can participate in the aza-Wittig reaction, where it reacts with aldehydes or ketones to form imines. wikipedia.orgbeilstein-journals.org The intramolecular variant of the aza-Wittig reaction is a valuable method for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.org

Other 1,3-Dipolar Cycloaddition Reactions Involving the Azide Functionality

While the reaction with alkynes is the most prominent, the azide group of this compound can, in principle, undergo 1,3-dipolar cycloaddition reactions with other dipolarophiles. For instance, reactions with electron-deficient alkenes, such as those bearing nitro or ester groups, can lead to the formation of triazoline rings. researchgate.net These reactions, however, are generally less common and may require specific conditions to proceed efficiently.

Transition Metal-Catalyzed Azidation Reactions for C-C and C-Heteroatom Bond Formation

Although this compound is itself an azide, the broader field of transition metal-catalyzed reactions involving azides provides context for its potential reactivity. Transition metals can catalyze the transfer of the azide group to other molecules, a process known as azidation. More relevant to the reactivity of the pre-formed azide in this compound is its potential use in transition metal-catalyzed C-H amination reactions. nih.govrsc.orgscilit.com In such reactions, a metal catalyst can facilitate the insertion of the "nitrene" fragment (derived from the azide upon loss of N₂) into a C-H bond, forming a new C-N bond. nih.gov This powerful strategy allows for the direct functionalization of otherwise unreactive C-H bonds. While specific examples involving this compound are not prevalent in the literature, the general principles suggest its potential utility in such transformations for the synthesis of complex nitrogen-containing molecules.

Advanced Applications in Chemical Research

Bioconjugation Chemistry Utilizing Azidoethyl Imidazole (B134444) Systems

Bioconjugation chemistry involves the joining of two molecules, at least one of which is a biomolecule, to form a stable hybrid. The azide (B81097) group on 1-(2-Azidoethyl)-2-methylimidazole is a key player in this field, primarily through its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them ideal for modifying sensitive biological molecules.

The precise modification of biomolecules at specific sites is crucial for studying their function and for creating therapeutic conjugates. researchgate.netresearchgate.net The azidoethyl group of this compound provides a chemical handle that can be used for such site-selective functionalization. nih.gov For instance, a protein can be genetically engineered to incorporate an unnatural amino acid bearing an alkyne group. Subsequent reaction with this compound via CuAAC would then attach the methylimidazole moiety to a specific location on the protein. This strategy allows for the introduction of the imidazole group, which can act as a pH-sensitive probe, a metal-binding ligand, or a catalytic residue.

The imidazole portion of the molecule can also play a role in directing the modification. The 2-methylimidazole (B133640) group can participate in hydrogen bonding or metal coordination, potentially influencing the local environment to favor the reaction of the azide group at a nearby site, thus enhancing the site-selectivity of the conjugation.

Table 1: Bioorthogonal Reactions for Protein Modification

| Reaction Type | Reactants | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) Catalyst | High efficiency, rapid kinetics, forms stable triazole linkage. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | Copper-free, highly biocompatible, suitable for in vivo applications. researchgate.net |

| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine, trans-Cyclooctene | Extremely fast reaction rates, bioorthogonal. mpg.de |

| Cysteine-Maleimide Chemistry | Thiol (from Cysteine), Maleimide | Highly specific for cysteine residues, forms stable thioether bond. youtube.com |

Small-molecule probes are essential tools for exploring complex biological processes within their native environments. nih.govburleylabs.co.uk this compound can be used to construct such probes. The azide group allows for its attachment to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. The resulting conjugate can then be introduced into a biological system.

The 2-methylimidazole moiety can interact with specific targets within the cell, such as metalloproteins or enzymes with active site histidines. For example, the imidazole ring is a known component in many biological structures and can interact with proteins and other biomolecules through hydrogen bonding. researchgate.netelsevierpure.com This interaction would localize the attached reporter group to the target of interest, allowing for its visualization or isolation. This approach enables the probing of protein localization, interactions, and dynamics in living cells. nih.govmdpi.comaston.ac.uk

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for research and therapeutic purposes. scispace.combeilstein-journals.orgpeptide.com The incorporation of non-natural amino acids or modifying groups is a key strategy for creating peptides with enhanced properties. Azide-functionalized building blocks are valuable in this context. scilit.comnih.gov

This compound can be utilized in SPPS in several ways. It can be coupled to the N-terminus or a side chain of a resin-bound peptide. The azide group then serves as a versatile handle for further modification. For example, after the peptide chain is synthesized, a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain containing an alkyne can be "clicked" onto the azide, yielding a specifically labeled or modified peptide. This modular approach allows for the efficient creation of a diverse library of peptide conjugates. The imidazole group itself can also impart desirable properties to the peptide, such as improved solubility or the ability to coordinate metal ions for imaging or catalytic applications.

Materials Science and Polymer Chemistry

In materials science, the properties of polymers are often tailored by incorporating functional monomers or by cross-linking polymer chains. This compound offers functionalities relevant to both strategies.

The dual functionality of this compound allows it to be incorporated into polymer backbones or as side chains. For example, it can be reacted with a polymer containing alkyne groups to append methylimidazole moieties along the polymer chain. This results in a functionalized polymer with the properties of the imidazole ring, such as pH-responsiveness, metal-chelating ability, or catalytic activity. researchgate.netelsevierpure.com

These imidazole-containing polymers can find applications in various areas. They can be used to create "smart" hydrogels that swell or shrink in response to pH changes, or as polymer-supported catalysts. The azide group also provides a latent reactive site that can be used for subsequent modifications, such as grafting other polymers or attaching nanoparticles to create advanced composite materials.

Imidazole derivatives, particularly 2-methylimidazole, are widely used as curing agents and accelerators for epoxy resins. epo.orgresearchgate.netbdmaee.net They catalyze the ring-opening polymerization of the epoxy groups, leading to the formation of a rigid, cross-linked thermoset material. The mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, initiating a chain reaction.

This compound can function as a curing agent due to its 2-methylimidazole core. The presence of the azidoethyl side chain introduces an additional reactive handle. This allows for a dual-curing mechanism. The primary curing can be initiated thermally, driven by the imidazole-epoxy reaction. Subsequently, the azide groups distributed throughout the polymer matrix can be used for a secondary cross-linking step, for instance, by reacting them with a di-alkyne cross-linker via click chemistry. This dual-curing capability allows for precise control over the cross-link density and the final mechanical and thermal properties of the resin. This approach can be used to create materials with enhanced toughness, thermal stability, and chemical resistance for high-performance applications in adhesives, coatings, and composites. researchgate.netevonik.com

Applications in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The 2-methylimidazole unit is a well-established building block for a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). The nitrogen atoms of the imidazole ring are excellent coordinators for various metal ions, such as zinc and cobalt.

While direct synthesis of MOFs using this compound as the primary ligand is not extensively documented, the compound offers intriguing possibilities for post-synthetic modification. A MOF could be constructed using this compound, leaving the azide groups decorating the pores of the framework. These azide groups could then be used to "click" other functional molecules into the MOF structure, tailoring its properties for specific applications like gas separation, catalysis, or drug delivery.

Development of Energetic Coordination Compounds

Energetic coordination compounds (ECCs) are a class of materials that combine a metal center with energetic ligands to achieve high performance with improved safety characteristics compared to traditional explosives. Organic azides are known to be energetic functionalities due to their high nitrogen content and the exothermic release of dinitrogen gas upon decomposition.

Design and Synthesis of Molecular Probes and Ligands

The azido (B1232118) group is a key player in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide's ability to undergo highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), makes it an ideal tag for molecular probes.

Rational Design of Azide-Tagged Molecular Tools for Target Identification

This compound can be envisioned as a versatile scaffold for creating molecular tools for target identification. The 2-methylimidazole portion could be designed to bind to a specific biological target, such as a protein active site, leveraging the well-known interactions of imidazole with biological macromolecules. The terminal azide then acts as a reporter tag.

Once the probe is bound to its target, a secondary molecule containing an alkyne group (such as a fluorophore or a biotin tag for purification) can be "clicked" onto the probe. This allows for the visualization or isolation of the target protein, aiding in the identification of new drug targets and the study of protein function.

Probe Development for Elucidating Biological Pathways and Protein Interactions

The ability to track molecules within a complex biological environment is crucial for understanding biological pathways and protein-protein interactions. Probes derived from this compound could be used to label specific proteins or other biomolecules in living cells.

For instance, if a researcher wants to study the interactions of a particular protein, they could introduce a version of that protein tagged with this compound into a cell. After allowing time for the protein to interact with its partners, the cell can be treated with an alkyne-bearing reporter molecule. This would covalently link the reporter to the protein of interest and any proteins it was interacting with, allowing for their subsequent identification and the mapping of complex biological networks. The small size of the azide tag is advantageous as it is less likely to interfere with the natural function and interactions of the biomolecule being studied.

Computational and Theoretical Investigations of 1 2 Azidoethyl 2 Methylimidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental chemical properties of molecules. For systems analogous to 1-(2-azidoethyl)-2-methylimidazole, these calculations have been instrumental in understanding reaction mechanisms, determining energetic parameters, and analyzing electronic structure.

The azido (B1232118) group in this compound is a 1,3-dipole, making it a prime candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org Computational studies on similar azides reacting with alkynes or other dipolarophiles have been crucial in mapping out the reaction pathways. nih.govarxiv.org These studies typically involve locating the transition state (TS) structures that connect the reactants to the products.

For instance, in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have shown that the reaction proceeds through a multi-step mechanism involving copper acetylide and copper-azide intermediates. wikipedia.org The calculations can pinpoint the geometry of the transition state, revealing the simultaneous bond-forming and bond-breaking processes. In the absence of a catalyst, the thermal Huisgen cycloaddition can occur, though often requiring more drastic conditions. wikipedia.org Computational modeling indicates that such uncatalyzed reactions might proceed under high-temperature conditions, with the formation of regioisomeric products being a possibility. nih.gov The transition states for these reactions are characterized by a concerted but asynchronous formation of the new sigma bonds.

In a related context, the reaction of azides with guanidine (B92328) has been computationally modeled, showing the formation of tetrazole intermediates which can then rearrange. nih.gov Such studies highlight the power of computational chemistry to explore complex reaction landscapes that might be challenging to probe experimentally.

Quantum chemical calculations can provide quantitative data on the energetics of a reaction, including activation energies (Ea) and reaction enthalpies (ΔH). This information is critical for predicting the feasibility and rate of a chemical process. For example, in the atmospheric oxidation of imidazole (B134444) initiated by hydroxyl radicals, computational studies have determined the rate constants and shown that OH addition is kinetically favored over H-abstraction. rsc.org

Similarly, the kinetics and thermodynamics of imidazole formation from glyoxal, methylamine, and formaldehyde (B43269) have been investigated using DFT. nih.gov These calculations revealed a mechanism involving a diimine intermediate and subsequent cyclization, providing a thermodynamic and kinetic basis for the observed products. For the reactions of this compound, one could computationally predict the activation barriers for its cycloaddition reactions, which would be crucial for optimizing reaction conditions. The thermodynamic stability of the resulting triazole products could also be assessed. For instance, studies on the cycloaddition of aryl azides have shown that while one regioisomer may be kinetically favored, the other may be thermodynamically more stable. rsc.org

Below is a representative data table illustrating the kind of thermodynamic data that can be obtained from quantum chemical calculations for reactions involving imidazole derivatives.

| Reaction | Reactants | Products | ΔH (kcal/mol) | ΔG (kcal/mol) | Source |

| Imidazole Formation | Glyoxal + Methylamine + Formaldehyde | 1-methylimidazole + Formic Acid + Water | - | - | nih.gov |

| ZIF-L Formation | ZnO + 2.5 HMeIm + 0.5 H2O | Zn(MeIm)2(HMeIm)0.5(H2O)1.5 | -61.62 ± 0.94 | - | acs.org |

| Co-ZIF-L Formation | CoO + 2.5 HMeIm + 0.5 H2O | Co(MeIm)2(HMeIm)0.5(H2O)1.5 | -36.92 ± 0.76 | - | acs.org |

This table presents analogous thermodynamic data for imidazole-related reactions and formations. HMeIm stands for 2-methylimidazole (B133640).

Understanding the electronic structure of this compound is key to explaining its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are commonly used computational tools for this purpose. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons.

For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its nucleophilic character. The LUMO, conversely, is typically distributed over the ring, making it susceptible to nucleophilic attack. The presence of the azido group in this compound introduces additional electronic features. The azido group itself has a high-energy HOMO, which is crucial for its participation in 1,3-dipolar cycloadditions.

Quantum chemical descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated to quantify the reactivity of the molecule. nih.gov For instance, a lower chemical hardness generally correlates with higher reactivity. nih.gov Analysis of the molecular electrostatic potential (MEP) can identify the regions of a molecule that are rich or poor in electrons, thus predicting the sites for electrophilic and nucleophilic attack.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules like proteins. These methods are invaluable in drug discovery and chemical biology for predicting binding modes and affinities.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org For a molecule like this compound or its triazole derivatives formed after a click reaction, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In studies of other imidazole derivatives, docking has been successfully used to predict their binding to various enzymes and receptors. researchgate.netscilit.com For example, imidazole-based compounds have been docked into the active site of 14α-demethylase, a key enzyme in fungi, revealing that the imidazole nitrogen coordinates with the heme iron atom in the enzyme's active site. researchgate.net The binding energies calculated from docking can provide a qualitative ranking of the binding affinities of different ligands.

The following table shows representative binding energies from docking studies of various imidazole derivatives with different protein targets.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Source |

| Imidazole Derivative 4c | GlcN-6-P synthase | - | arabjchem.org |

| Imidazole Derivative HTB | VEGFR2 (PDB ID: 2XIR) | -9.6 | nih.gov |

| Quinazolinone-benzofuran-imidazolium hybrid 14i | Aromatase (PDB ID: 3EQM) | -8.12 | nih.gov |

| N-IPTZ(a) hybrid | EGFR | -7.23 | researchgate.net |

This table showcases binding energies for various imidazole-containing compounds to illustrate the data obtained from molecular docking studies.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to evolve over time. nih.gov MD simulations can be used to assess the stability of the docked complex and to study the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape within the binding site of a protein. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the simulation, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to a protein, often using methods like MM-PBSA or MM-GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can provide insights into the kinetics of ligand binding and unbinding. Studies on other protein-ligand complexes have shown that MD simulations are crucial for understanding the dynamic nature of these interactions and for validating the results of molecular docking. nih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comresearchgate.net For novel compounds like this compound, where extensive experimental data may be limited, QSAR studies serve as a powerful predictive tool. researchgate.net These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties. numberanalytics.comdovepress.com

QSAR analyses are instrumental in elucidating the specific molecular features that govern the therapeutic efficacy or other biological effects of a compound series. numberanalytics.com By quantifying the impact of various descriptors—such as electronic, steric, and hydrophobic properties—on activity, researchers can gain insights into the mechanism of action and design more potent and selective analogues. ijpsonline.commdpi.com The ultimate goal of QSAR is to facilitate the rational design of new chemical entities with improved or optimized activities, thereby accelerating the drug discovery process. numberanalytics.comscielo.br

Predictive Modeling for Chemical Design and Optimization

Predictive modeling in the context of QSAR for a system involving this compound would aim to construct robust and validated models capable of forecasting the biological activity of newly designed analogues. nih.gov This process typically involves the generation of a dataset of related imidazole derivatives with known activities, from which a mathematical model is derived. nih.gov Various statistical techniques, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be employed to build these predictive models. nih.gov

In a hypothetical QSAR study on a series of antimicrobial imidazole derivatives related to this compound, a range of molecular descriptors would be calculated. These descriptors are numerical representations of the molecules' structural and chemical features. numberanalytics.com Based on studies of similar heterocyclic compounds, these descriptors would likely include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. These are crucial for understanding a molecule's reactivity and interaction with biological targets. ijpsonline.comnih.gov

Steric Descriptors: Including molecular weight, volume, and surface area, which can influence how a molecule fits into a receptor's binding site. ijpsonline.com

Hydrophobic Descriptors: Commonly represented by logP, which describes the lipophilicity of a compound and its ability to cross cell membranes. dovepress.commdpi.com

Topological Descriptors: These provide information about the connectivity and branching of a molecule. nih.gov

Once a QSAR model is established and validated, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov For instance, a model might predict the minimum inhibitory concentration (MIC) against a specific bacterial strain. ijpsonline.comresearchgate.net The robustness of such models is typically assessed through internal and external validation techniques, ensuring their predictive power for new chemical entities. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Imidazole Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy | Governs electron-donating/accepting capabilities and reactivity. nih.gov |

| Dipole Moment | Affects polarity and long-range interactions with the target. dovepress.comijpsonline.com | |

| Steric | Molecular Weight/Volume | Influences binding affinity and steric hindrance at the active site. ijpsonline.com |

| Hydrophobic | LogP | Determines membrane permeability and hydrophobic interactions. dovepress.commdpi.com |

| Topological | Connectivity Indices | Reflects molecular size, shape, and branching. nih.gov |

This table is a representation of descriptor types commonly used in QSAR studies of imidazole-containing compounds and their general influence on biological activity.

Guidance for Structural Modifications and Analogue Synthesis

A well-established QSAR model provides invaluable guidance for the strategic structural modification of a lead compound like this compound to enhance its desired biological activity. scielo.br The model can highlight which functional groups or structural features are positively or negatively correlated with the activity, thereby directing synthetic efforts toward more promising analogues. ijpsonline.com

For example, a QSAR study on N-alkyl imidazole analogues revealed that for antibacterial activity, substitutions at the N-1 position with hydrophobic groups of low bulkiness were favorable. ijpsonline.com Applying this rationale to this compound, the model might suggest modifications to the 2-azidoethyl side chain. The length of the alkyl chain, the replacement of the azido group with other functionalities, or the introduction of substituents on the imidazole ring could be explored to optimize activity.

The insights from QSAR can be visualized through contour maps in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comrjptonline.org These maps illustrate regions around the molecule where, for instance, bulky groups, positive or negative charges, or hydrophobic moieties would be beneficial or detrimental to the activity. This provides a clear visual guide for the design of new analogues.

Table 2: Hypothetical Structural Modifications of this compound Guided by QSAR

| Position of Modification | Type of Modification | Rationale based on Hypothetical QSAR | Predicted Outcome |

| Azidoethyl Chain | Altering chain length | To optimize hydrophobic interactions and fit within the binding pocket. | Enhanced binding affinity. |

| Replacing azido group | To modulate electronic properties and potential for hydrogen bonding. | Improved target specificity. | |

| Methyl Group at C2 | Substitution with larger alkyls | To explore steric tolerance at the active site. | Potentially increased or decreased activity depending on steric constraints. |

| Imidazole Ring | Introduction of substituents | To modify the overall electronic and hydrophobic character of the molecule. | Fine-tuning of activity and pharmacokinetic properties. |

This table presents hypothetical modifications to this compound based on general principles derived from QSAR studies on related imidazole derivatives.

In essence, QSAR acts as a bridge between the structural characteristics of this compound and its potential biological functions. By systematically analyzing the impact of different structural features, predictive models can be developed to guide the synthesis of novel analogues with optimized activity profiles, thereby streamlining the drug discovery and development pipeline. scielo.brresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research on 1-(2-Azidoethyl)-2-methylimidazole should prioritize the development of environmentally benign and efficient synthetic routes that move beyond traditional methods, which may involve hazardous reagents like tosyl azide (B81097) or sodium azide. evitachem.com

Key areas for exploration include:

Catalytic Approaches: The use of reusable catalysts, such as zeolites, for the synthesis of substituted imidazoles has shown promise in promoting green chemistry principles. nih.gov Research into the application of ZSM-11 zeolites or other heterogeneous catalysts could lead to solvent-free or more environmentally friendly reaction conditions for the production of this compound and its precursors. nih.gov

Ultrasonic and Microwave-Assisted Synthesis: Sonochemistry and microwave irradiation have emerged as powerful tools for accelerating reaction rates and improving yields in the synthesis of imidazole (B134444) derivatives. mdpi.comnih.gov Investigating these energy sources for the synthesis of this compound could lead to more rapid and efficient production methods.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of constructing complex molecules in a single step, minimizing waste and simplifying purification processes. nih.gov Designing novel MCRs that incorporate the structural motifs of this compound could provide a streamlined and atom-economical synthetic pathway.

| Synthetic Approach | Potential Advantages | Relevant Precursors/Reagents |

| Zeolite-Catalyzed Synthesis | Reusable catalyst, solvent-free conditions, high yield. nih.gov | 2-Methylimidazole (B133640), 2-chloroethylamine, sodium azide |

| Ultrasonic-Assisted Synthesis | Shorter reaction times, higher yields. mdpi.comnih.gov | 2-Methylimidazole, 1-bromo-2-azidoethane |

| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity. nih.gov | Glyoxal, acetaldehyde (B116499), ammonia (B1221849), 2-azidoethylamine |

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The dual functionality of this compound, with its reactive azide group and versatile imidazole core, presents a rich landscape for discovering novel chemical transformations and intricate cascade reactions.

Future research should focus on:

Azide-Mediated Cycloadditions: The azide group is a well-established precursor for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." evitachem.com A systematic investigation into the cycloaddition reactions of this compound with a diverse range of alkynes and alkenes will undoubtedly unlock a vast chemical space of novel triazole- and triazoline-substituted imidazoles. Computational studies can aid in predicting the reactivity and regioselectivity of these cycloadditions. acs.org

Intramolecular Cascade Reactions: The proximity of the azide and imidazole moieties could be exploited to design novel intramolecular cascade reactions. For instance, Staudinger/aza-Wittig tandem reactions could be explored to generate fused heterocyclic systems. rsc.org Such cascades are highly efficient in building molecular complexity from simple starting materials. rsc.orgrsc.orgnih.govnih.gov

Metal-Catalyzed Transformations: The imidazole ring can act as a ligand for various transition metals, potentially modulating the reactivity of the azide group or enabling novel metal-catalyzed transformations at other positions of the molecule. wikipedia.orgfishersci.se

| Reaction Type | Potential Products | Key Features |

| 1,3-Dipolar Cycloaddition | Triazole-substituted imidazoles | High efficiency, modularity ("click" chemistry). evitachem.com |

| Staudinger/Aza-Wittig Reaction | Fused polycyclic heterocycles | Intramolecular cyclization, formation of new rings. rsc.org |

| Metal-Catalyzed C-H Functionalization | Further substituted imidazole derivatives | Direct modification of the imidazole core. |

Expansion into Untapped Interdisciplinary Applications and Technologies

The unique structural features of this compound make it a highly attractive building block for a wide array of applications across various scientific disciplines.

Promising areas for future exploration include:

Medicinal Chemistry: Imidazole derivatives are prevalent in pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.govontosight.ai The azido (B1232118) group on this compound provides a convenient handle for attaching it to biomolecules or for use in the synthesis of novel drug candidates through click chemistry. rsc.org Structure-activity relationship studies on derivatives of this compound could lead to the discovery of new therapeutic agents. nih.gov

Materials Science: The ability of the imidazole moiety to coordinate with metal ions makes it an excellent candidate for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgsigmaaldrich.com The azido group can be further functionalized post-synthesis to impart specific properties to the MOF, such as sensing capabilities or catalytic activity. Additionally, imidazole-based compounds have been investigated as liquid crystals and corrosion inhibitors. nih.govresearchgate.net

Bioconjugation and Chemical Biology: The azide functionality is a key component in bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological systems. This compound could be employed as a probe to study the interactions and functions of proteins and other biological targets. nih.gov

Synergistic Integration of Advanced Experimental and Computational Approaches

To accelerate the discovery and development of new applications for this compound, a synergistic approach that combines advanced experimental techniques with powerful computational methods is essential. researchgate.net

This integrated strategy should involve:

Computational Prediction of Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. researchgate.netcardiff.ac.uk This can guide experimental efforts by identifying the most promising candidates for synthesis and testing.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. researchgate.net This can be particularly valuable for understanding its potential as a drug candidate or in the design of new materials.

High-Throughput Screening: Combining automated synthesis with high-throughput screening techniques can rapidly evaluate the properties and activities of a large library of derivatives based on the this compound scaffold.

| Approach | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic data, and electronic properties. researchgate.net | Rational design of new reactions and functional materials. |

| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets and behavior in condensed phases. researchgate.net | Understanding of biological activity and material properties. |

| High-Throughput Synthesis and Screening | Rapid discovery of new compounds with desired properties. | Accelerated development of new drugs and materials. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Azidoethyl)-2-methylimidazole, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For example, introducing the azide group via substitution of a halogenated precursor (e.g., 1-(2-chloroethyl)-2-methylimidazole) using sodium azide in polar aprotic solvents (DMF, DMSO) under controlled temperatures (60–80°C) . Catalyst choice (e.g., Cu(I) for click chemistry) and reaction time significantly affect yield and purity. A comparative analysis of synthetic routes is shown below:

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | DMF | NaN₃ | 78 | 95 | |

| Click chemistry | THF | Cu(I) | 85 | 97 |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the azidoethyl and methylimidazole moieties, while IR spectroscopy confirms the azide stretch (~2100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Overlapping peaks in NMR can be resolved using 2D techniques (COSY, HSQC) .

Q. What safety protocols are critical when handling the azide group in this compound?

- Methodological Answer : Due to the azide group’s thermal instability and explosive risk, use blast shields, avoid friction/shock, and store at ≤4°C. Follow first-aid measures for inhalation (fresh air) and skin contact (soap/water) as per JIS Z 7253:2019 standards . Waste must be neutralized with nitrous acid before disposal .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in click chemistry?

- Methodological Answer : Density Functional Theory (DFT) models the transition states of azide-alkyne reactions, predicting regioselectivity (1,4- vs. 1,5-triazole). Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models. Computational results align with experimental LC-MS data when van der Waals interactions are calibrated .

Q. How to address discrepancies between experimental and theoretical thermal stability data for the azide group?

- Methodological Answer : Discrepancies arise from solvent impurities or unaccounted catalytic residues. Use Differential Scanning Calorimetry (DSC) to measure decomposition onset temperatures. Compare with QSPR-predicted values and refine models using Arrhenius parameters from thermogravimetric analysis (TGA) .

Q. How do reactor design parameters impact scalability of this compound’s synthesis?

- Methodological Answer : Mixing efficiency (via Reynolds number optimization) prevents localized heating in azide reactions. Continuous-flow reactors enhance heat dissipation and reduce decomposition risks. Pilot-scale studies show 15% yield improvement over batch reactors when residence time is controlled .

Data Contradiction Analysis

- Example : Conflicting NMR data for the methylimidazole moiety may arise from tautomerism. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to isolate signals. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Key Safety Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.